N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
Description
This compound features a fused thiadiazolo-triazin heterocyclic core linked to a sulfanyl acetamide group substituted with a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-8-13(22)20-14(18-17-8)26-15(19-20)25-7-12(21)16-9-4-5-10(23-2)11(6-9)24-3/h4-6H,7H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVBDWKOLVZABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl acetamide precursor, followed by the introduction of the thiadiazolo-triazinyl group through a series of nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamide bond and formation of corresponding acids or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazolo-triazinyl moiety can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interfere with cellular signaling pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound shares a thiadiazolo-triazin core with , but its 3,4-dimethoxyphenyl group offers greater steric bulk and electron-donating effects compared to the benzamide substituent in .
- Unlike the phthalazinone-triazole hybrid in , the target lacks a triazole ring but retains the sulfanyl acetamide linker, which is critical for modulating solubility and binding affinity.
Key Observations :
- The target compound’s synthesis likely involves multi-step cyclization and coupling, similar to , but with additional challenges in introducing the 3,4-dimethoxyphenyl group.
- Oxadiazole-thiazole synthesis employs simpler reflux conditions, whereas phthalazinone derivatives require stringent anhydrous conditions.
Lipophilicity and Solubility :
Bioactivity Considerations :
Crystallographic and Conformational Analysis
- X-ray studies of thiadiazole-triazine derivatives reveal planar heterocyclic cores with sulfur and nitrogen atoms participating in hydrogen-bonding networks. The target’s 3-methyl-4-oxo group likely stabilizes the ring conformation, as seen in .
- Substituent orientation (e.g., para vs. meta methoxy) can influence molecular packing, as observed in dichlorophenyl analogs .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a thienopyrimidine moiety with a dimethoxyphenyl group and a sulfanylacetamide linkage, suggesting diverse pharmacological applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 467.6 g/mol. The structure includes:
- Dimethoxyphenyl group : Contributes to the lipophilicity and potential interaction with biological targets.
- Thiadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Sulfanylacetamide linkage : May enhance the compound's stability and bioavailability.
Anticancer Properties
Research indicates that derivatives of thiadiazole and related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing thiadiazole structures have been reported to show promising results against HeLa and MCF-7 cell lines. The presence of multiple functional groups in this compound may enhance its anticancer efficacy through:
- Inhibition of cell proliferation : Similar compounds have shown IC50 values in the low micromolar range against cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3c | MCF-7 | 73 |
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated activity against various microbial strains. The structural characteristics of this compound suggest potential efficacy against resistant strains of bacteria such as Mycobacterium tuberculosis (Mtb).
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with DNA : Some thiadiazole derivatives intercalate into DNA or inhibit topoisomerases.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism or bacterial survival.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Cytotoxicity Evaluation : A study evaluated various thiadiazole derivatives for their cytotoxic effects using the MTT assay against HeLa and MCF-7 cells. Results indicated that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity .
- Antitubercular Activity : Another research highlighted the anti-tubercular properties of thiadiazole derivatives with varying substituents on their structure. The findings suggested that lipophilicity plays a crucial role in enhancing drug permeability across bacterial membranes .
Q & A
Q. What synthetic routes are commonly employed for preparing N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide?
The compound is synthesized via nucleophilic substitution reactions, where the thiol (-SH) group of a precursor attacks a reactive intermediate, such as a halogenated thiadiazolo-triazine core. For example, similar methodologies involve coupling acetamide derivatives with thiol-containing heterocycles under basic conditions (e.g., NaOH in ethanol/water mixtures). Reaction optimization may include refluxing in polar aprotic solvents like DMF or THF, as demonstrated in analogous syntheses of 1,3,4-thiadiazole derivatives .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on X-ray crystallography for unambiguous determination of the thiadiazolo-triazine core and sulfanylacetamide linkage . Complementary techniques include:
- ¹H/¹³C NMR : To verify methoxy, methyl, and aromatic proton environments.
- IR spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : For molecular formula validation.
Advanced Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
DoE is critical for identifying interdependent variables (e.g., temperature, solvent ratio, reaction time). For example, a central composite design (CCD) can optimize parameters such as:
- Molar ratios : Balancing nucleophile (thiol) and electrophile (halogenated triazine).
- Solvent polarity : THF/water mixtures to enhance solubility and reactivity.
- Catalyst loading : Use of K₂CO₃ or Et₃N to deprotonate the thiol group. Statistical models (e.g., ANOVA) from flow-chemistry studies on analogous compounds demonstrate yield improvements from 50% to >80% through iterative DoE .
Q. What analytical approaches resolve contradictions in spectroscopic data for thiadiazolo-triazine derivatives?
Discrepancies in NMR or IR data (e.g., overlapping peaks, ambiguous coupling constants) can be resolved by:
- 2D NMR techniques : HSQC and HMBC to correlate protons with carbons and long-range coupling, respectively.
- X-ray diffraction : Definitive bond-length and angle measurements for the thiadiazolo-triazine core, as shown in crystallographic studies of 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives .
- Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What strategies enhance the antimicrobial activity of such compounds?
Structure-activity relationship (SAR) studies highlight:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to improve membrane permeability .
- Bioisosteric replacement : Replacing the acetamide moiety with sulfonamide or triazole groups, as seen in active 1,2,4-triazolo[3,4-b]thiadiazoles .
- Synergistic assays : Combining with β-lactam antibiotics to combat resistance, as demonstrated in studies of thiadiazole-triazine hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
